molecular formula C7H5FN2O B15230183 6-fluoro-1H-indazol-7-ol CAS No. 1638763-66-2

6-fluoro-1H-indazol-7-ol

Cat. No.: B15230183
CAS No.: 1638763-66-2
M. Wt: 152.13 g/mol
InChI Key: WDVPQXOJTVNENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1H-indazol-7-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 7th position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1H-indazol-7-ol can be achieved through various methods. One common approach involves the cyclization of 2-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring. The hydroxyl group can then be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) are often used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-indazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indazoles, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-fluoro-1H-indazol-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-1H-indazol-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties and biological activities.

    6-chloro-1H-indazol-7-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and potency.

    7-hydroxy-1H-indazole: Lacks the fluorine atom, affecting its binding affinity and biological activity.

Uniqueness

6-fluoro-1H-indazol-7-ol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological properties. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

1638763-66-2

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoro-1H-indazol-7-ol

InChI

InChI=1S/C7H5FN2O/c8-5-2-1-4-3-9-10-6(4)7(5)11/h1-3,11H,(H,9,10)

InChI Key

WDVPQXOJTVNENV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.